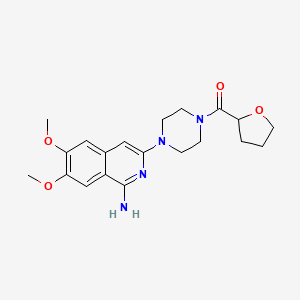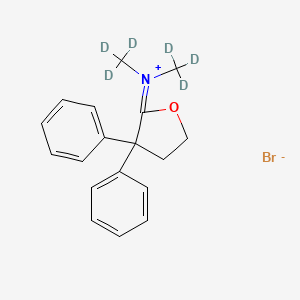
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is a specialized chemical compound with the molecular formula C18H14D6BrNO and a molecular weight of 352.30 . This compound is primarily used in proteomics research and is known for its stability and solubility in chloroform and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves multiple steps, starting with the preparation of the tetrahydro-3,3-diphenyl-2-furylidene intermediate. This intermediate is then reacted with dimethylamine in the presence of a deuterium source to introduce the deuterium atoms (d6). The final step involves the addition of hydrobromic acid to form the bromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted ammonium salts.
Applications De Recherche Scientifique
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The deuterium atoms (d6) enhance the stability of the compound, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide: Similar structure but without deuterium atoms.
3,3-Diphenyltetrahydrofuran-2-ylidene (dimethyl)ammonium bromide: Another similar compound with slight structural variations.
Uniqueness
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in proteomics research .
Propriétés
Formule moléculaire |
C18H20BrNO |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(3,3-diphenyloxolan-2-ylidene)-bis(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1/i1D3,2D3; |
Clé InChI |
QJPXLCQSAFQCBD-TXHXQZCNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])[2H].[Br-] |
SMILES canonique |
C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


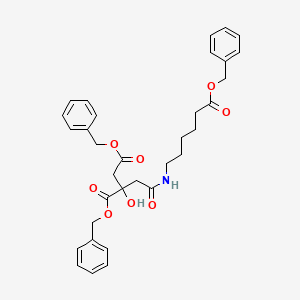
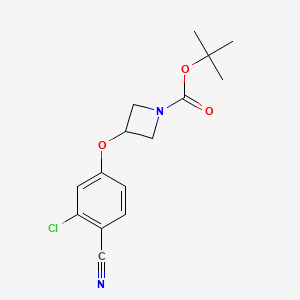
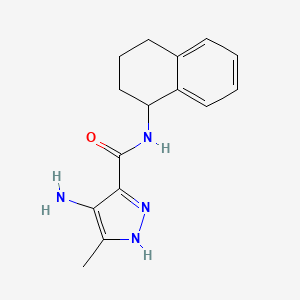
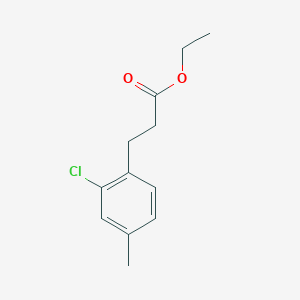
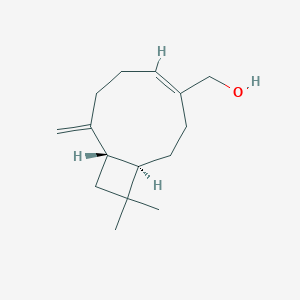
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
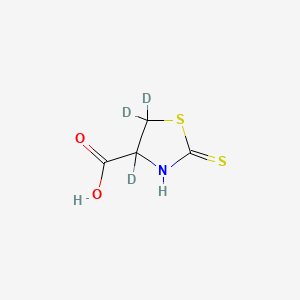
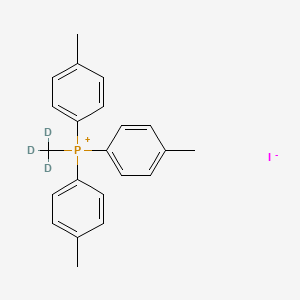
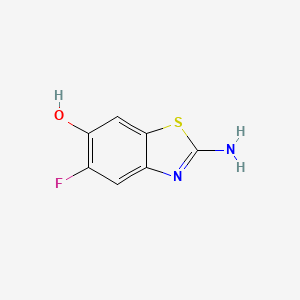
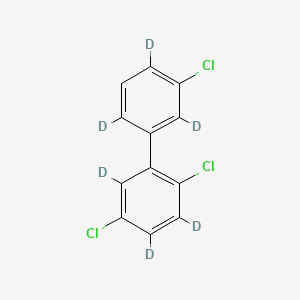
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
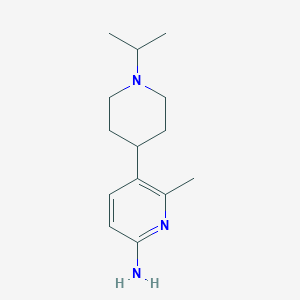
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
